1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride is a chemical compound that features a piperidine ring and a benzoimidazole moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways. Its classification falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon, typically nitrogen, oxygen, or sulfur.
The synthesis of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride typically involves several key steps:
The molecular structure of 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride consists of a piperidine ring connected to a benzoimidazole structure. The chemical formula can be represented as CHClN, indicating the presence of two hydrochloride groups.
1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents used. For instance:
The mechanism of action for 1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride primarily involves its interaction with sodium channels in neuronal tissues. By blocking these channels, the compound can modulate neuronal excitability and neurotransmission, which is particularly relevant in conditions like ischemic stroke where excessive neuronal firing can lead to cell death.
The interaction with sodium channels alters cellular membrane potentials, impacting signal propagation in neurons and potentially providing neuroprotective effects during ischemic events .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds .
1-Piperidin-4-yl-1H-benzoimidazole dihydrochloride has several applications in scientific research:
Pharmacophore hybridization represents a cornerstone in optimizing the bioactivity of 1-(piperidin-4-yl)-1H-benzoimidazole derivatives. This strategy merges distinct molecular fragments from bioactive precursors to create hybrids with enhanced target affinity. A prominent example involves hybridizing the acrylic acid derivative INF39 (a covalent NLRP3 inhibitor) with HS203873's 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one core. The resultant hybrid (Compound 1) retains NLRP3 inhibitory activity while introducing an electrophilic acrylamide substructure. Computational simulations support this approach, revealing that hybrid compounds stabilize the NLRP3 inactive state by occupying strategic binding pockets within the NACHT domain, thereby suppressing ATP hydrolysis and inflammasome assembly [2].
Hybridization extends beyond inflammasome targets. For antitubercular applications, researchers fused the 1H-benzimidazol-2-ylmethyl group with piperidin-4-imine, yielding derivatives with potent activity against Mycobacterium tuberculosis H37Rv (MIC = 6.25 µg/mL). This exploits the complementary pharmacophores: benzimidazole’s DNA/interenzyme affinity and piperidine’s resemblance to isoniazid’s pyridine scaffold. Molecular docking confirms high-affinity interactions (Glide scores ≤ -9.365 kcal/mol) with enoyl-acyl carrier protein (EACP) reductase, disrupting mycolic acid biosynthesis [6].
Table 1: Pharmacophore Hybridization Approaches for Benzoimidazole-Piperidine Scaffolds
Hybrid Components | Target Application | Key Structural Features | Biological Outcome |
---|---|---|---|
INF39 + HS203873 | NLRP3 inflammasome inhibition | Acrylamide-electrophile + benzoimidazol-2-one | IL-1β release inhibition (IC₅₀ < 10 µM) |
Isoniazid analogue + benzimidazole | EACP reductase inhibition | Piperidin-4-imine + 2-methylbenzimidazole | Antitubercular (MIC = 6.25 µg/mL) |
Sodium channel blocker + benzimidazole | Neuroprotection | 3-Amino-1-(5-indanyloxy)-2-propanol + piperidine | Ischemic stroke mitigation |
Amide bond formation is pivotal for conjugating benzoimidazole and piperidine units while preserving stereochemical integrity. Two principal methodologies dominate: carbodiimide-mediated coupling and active ester strategies. For carbodiimide-based approaches, HBTU/HOBt with DIPEA facilitates coupling between 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one and carboxylic acids (e.g., acrylic acids). This method yields conjugates like Compound 1 (23% overall yield), where the acrylamide linker enables covalent NLRP3 engagement [2].
Alternatively, active ester protocols employ N-hydroxysuccinimide (NHS) esters pre-formed via DCC/NHS activation. For instance, carboxylic acids (e.g., 4-chlorophenylacetic acid) are first converted to NHS esters, then reacted with piperidinyl-benzimidazole amines. This method achieves higher regioselectivity (>95%) and minimizes epimerization compared to direct coupling, albeit with moderate yields (50–65%) due to steric hindrance from the benzoimidazole system [2] . Microwave-assisted amidation represents an advancement, reducing reaction times from hours to minutes (e.g., 85% yield in 15 min at 100°C) while suppressing racemization. This is critical for derivatives targeting chiral binding sites in EACP reductase or NLRP3 [6].
Structural diversification of 1-(piperidin-4-yl)-1H-benzoimidazole dihydrochloride bifurcates into electrophilic and non-covalent synthetic pathways:
Electrophilic Derivatives: Incorporate Michael acceptors (e.g., acrylamides) that covalently modify nucleophilic residues (Cys, Lys) in biological targets. Compound 1 exemplifies this approach, where an acryloyl group conjugated to the piperidine nitrogen enables irreversible NLRP3 inhibition. Synthesis involves HOBt/HBTU-mediated coupling of acrylic acids with 1-(piperidin-4-yl)-1H-benzoimidazole. Though potent, these derivatives risk off-target reactivity due to their electrophilicity [2].
Non-Covalent Derivatives: Prioritize reversible interactions (H-bonding, van der Waals) to enhance selectivity. Compound 2 (a direct analogue lacking the acryloyl group) showed reduced NLRP3 affinity, prompting strategic modifications: (a) N-alkylation of the piperidine nitrogen with hydrophobic groups (e.g., 2-chlorobenzyl) to enhance pocket occupancy; (b) benzimidazole N-substitution to improve solubility. These adjustments yielded Compounds 9 and 13, which inhibit IL-1β release non-covalently (IC₅₀ = 8–12 µM) without electrophilic liabilities [2].
Table 2: Comparative Analysis of Electrophilic vs. Non-Covalent Derivatives
Parameter | Electrophilic Derivatives | Non-Covalent Derivatives |
---|---|---|
Synthetic Approach | Acrylation of piperidine N-H | N-Alkylation or reductive amination |
Reaction Conditions | HBTU/HOBt, DIPEA, DMF, 0–5°C | K₂CO₃, ACN, reflux |
Yield Range | 20–35% | 60–85% |
Biological Mechanism | Covalent NLRP3 modification | Reversible ATP-competitive binding |
Off-Target Risk | Moderate–High | Low |
Spacer integration modulates the distance and flexibility between the piperidine and benzoimidazole units, directly influencing target engagement. Three spacer types are strategically employed:
Alkyl Chains (e.g., –CH₂–, –(CH₂)₃–): Direct N-alkylation of benzoimidazole with 4-(bromomethyl)piperidine (under K₂CO₃/ACN reflux) affords the –CH₂–-linked scaffold. Though synthetically straightforward (75–89% yield), this spacer restricts conformational freedom, limiting access to deep enzymatic pockets. For extended reach, ω-amino acids (e.g., β-alanine, 6-aminohexanoic acid) are coupled via NHS ester intermediates, introducing –(CH₂)₃– or –(CH₂)₅– spacers. These enhance NLRP3 binding by 3.5-fold compared to non-spacered analogues [2] .
Rigid Aromatic Spacers: Biphenyl or phenylacetylene units inserted via Suzuki–Miyaura coupling impose planarity, favoring π-stacking in hydrophobic enzyme clefts (e.g., EACP reductase’s Pro193 pocket). However, synthesis requires palladium catalysis and inert conditions, reducing practicality [6].
PEG-Based Spacers: Ethylene glycol oligomers (e.g., –(OCH₂CH₂)₂–) improve aqueous solubility and reduce plasma protein binding. Synthesized via Mitsunobu reaction (DEAD/PPh₃), these spacers benefit in vivo pharmacokinetics but may reduce membrane permeability .
Ring transformations of the piperidine or benzoimidazole moieties generate novel analogues with tailored properties:
Piperidine Ring-Opening: Acid-catalyzed hydrolysis of 1-(piperidin-4-yl)-1H-benzoimidazole dihydrochloride yields 4-(1H-benzoimidazol-1-yl)butane-1,4-diamine derivatives. This linearization sacrifices conformational rigidity but enhances solubility (logP reduction by 1.2 units). The opened chains are intermediates for macrocycles via intramolecular reductive amination .
Benzimidazole Ring Modification: Electrophilic bromination at C5/C6 (using Br₂/CHCl₃) followed by Pd-catalyzed cross-coupling installs aryl/alkynyl groups, broadening π-surface interactions. Alternatively, benzimidazole N-oxidation with mCPBA forms 1-hydroxy derivatives, which undergo C3-amination for fused triazole analogues [8].
Cyclization to Tricyclic Systems: Intramolecular dehydrative cyclization (POCl₃ catalysis) converts 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one into pyrrolo[1,2-a]quinoxalines. These tricyclic systems exhibit enhanced planar rigidity, improving DNA intercalation (e.g., antitumor activity) but reducing blood-brain barrier penetration [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1